molecular formula C14H14ClN3O B2767694 4-(2-Chloro-6-phenylpyrimidin-4-yl)morpholine CAS No. 54994-38-6

4-(2-Chloro-6-phenylpyrimidin-4-yl)morpholine

Cat. No.: B2767694
CAS No.: 54994-38-6
M. Wt: 275.74
InChI Key: GRFKXIYQJQEGHU-UHFFFAOYSA-N
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Description

4-(2-Chloro-6-phenylpyrimidin-4-yl)morpholine is a heterocyclic compound with the molecular formula C14H14ClN3O. It is characterized by a morpholine ring attached to a pyrimidine ring, which is substituted with a chlorine atom and a phenyl group.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Idhayadhulla et al. (2014) explored the synthesis of a series of compounds including 4-(2-Chloro-6-phenylpyrimidin-4-yl)morpholine derivatives, which were evaluated for their antimicrobial activity against various bacterial and fungal strains. The compounds showed significant antibacterial activity, particularly against Streptococcus epidermidis, when compared with standard Ciprofloxacin (Idhayadhulla, A., Kumar, R., Nasser, A., Selvin, J., & Manilal, A.).

Synthesis, Characterization, and Biological Activity

Mamatha S.V. et al. (2019) synthesized a compound closely related to this compound by integrating a 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride. The compound demonstrated remarkable anti-TB activity and superior anti-microbial activity, highlighting the potential use of morpholine derivatives in treating infectious diseases (Mamatha S.V., Bhat, M., Sagar B. K., & Meenakshi S.K.).

Microwave-Assisted Synthesis and Antibacterial Activity

Merugu et al. (2010) described the microwave-assisted synthesis of novel pyrimidines and thiazolidinones incorporating the morpholine moiety, demonstrating their antibacterial activity. This study underscores the utility of microwave irradiation in synthesizing morpholine-based pyrimidines efficiently, contributing to the development of new antimicrobial agents (Merugu, R. C., Ramesh, D., & Sreenivasulu, B.).

Adenosine Receptor Antagonists for Parkinson's Disease

Robinson et al. (2016) evaluated a series of carbamate substituted 2-amino-4,6-diphenylpyrimidines as potential dual adenosine A1 and A2A receptor antagonists. Among these, a derivative structurally related to this compound showed promising results as a therapeutic agent in treating Parkinson's disease, highlighting the therapeutic potential of such compounds (Robinson, S. J., Petzer, J., Rousseau, A. L., Terre’Blanche, G., Petzer, A., & Lourens, A.).

Synthesis and Anti-Tumor Activity

Gomha et al. (2018) synthesized a new series of compounds incorporating the morpholine moiety, which demonstrated promising in vitro activities against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. This study provides evidence of the potential use of morpholine derivatives in cancer therapy (Gomha, S. M., Muhammad, Z. A., Abdel‐aziz, H. M., & El-Arab, E. E.).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, morpholine derivatives used as antifungal drugs inhibit the fungal enzymes D14 reductase and D7-D8 isomerase .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. For morpholine, it’s known to be flammable and can cause severe skin burns and eye damage . The safety and hazards of “4-(2-Chloro-6-phenylpyrimidin-4-yl)morpholine” would need to be determined through specific testing.

Future Directions

The future directions for research on this compound would depend on its potential applications. Given the prevalence of morpholine and pyrimidine structures in pharmaceuticals and agrochemicals, it could be interesting to explore the biological activity of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloro-6-phenylpyrimidin-4-yl)morpholine typically involves the reaction of 2-chloro-6-phenylpyrimidine with morpholine. One common method includes the use of a palladium-catalyzed cross-c

Properties

IUPAC Name

4-(2-chloro-6-phenylpyrimidin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c15-14-16-12(11-4-2-1-3-5-11)10-13(17-14)18-6-8-19-9-7-18/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFKXIYQJQEGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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